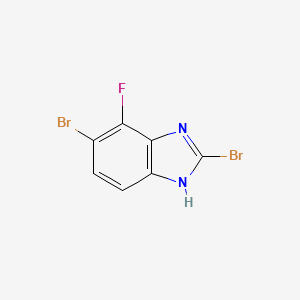

2,5-Dibromo-4-fluoro-1H-benzimidazole

Description

2,5-Dibromo-4-fluoro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by bromine atoms at positions 2 and 5, and a fluorine atom at position 4 of the benzimidazole core. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.

Propriétés

IUPAC Name |

2,5-dibromo-4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FN2/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKKPRXVRSSBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 4-Fluoro-1,2-phenylenediamine with Brominating Agents

- Starting Material: 4-fluoro-1,2-phenylenediamine

- Halogenation Agents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Acetic acid or dichloromethane

- Conditions: Room temperature to slightly elevated temperatures

- Reaction: The brominating agent selectively brominates the aromatic ring at the 2- and 5-positions, followed by intramolecular cyclization to yield 2,5-dibromo-4-fluoro-1H-benzimidazole.

This approach is straightforward and efficient, allowing for good control over regioselectivity and substitution pattern. The reaction is typically monitored and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to ensure structural integrity and purity.

Two-Step One-Pot Synthesis from 2-Nitroanilines

An alternative and convenient method involves a two-step one-pot synthesis starting from 2-nitroanilines, which are reduced and cyclized in situ:

- Step 1: Reduction of 2-nitroanilines to 1,2-phenylenediamines using thiourea dioxide and sodium hydroxide.

- Step 2: Intramolecular cyclization of the resulting diamines to benzimidazoles.

- Solvent System: Mixed aqueous ethanol (H2O/EtOH, 3:1 v/v)

- Temperature: Approximately 70 °C

- Advantages: Catalyst-free, simple work-up, water as solvent, and no need to isolate unstable intermediates.

This method has been successfully applied to synthesize various substituted benzimidazoles, including halogenated derivatives such as 3,5-dibromo substituted benzimidazoles, which are structurally related to this compound. The yields are generally good to excellent, and purification is typically achieved by recrystallization from water.

Microwave-Assisted Synthesis of Fluoro-Benzimidazole Derivatives

Microwave-assisted synthesis has been employed to prepare fluoro-substituted benzimidazoles with high efficiency:

- Procedure: Reaction of substituted phenylenediamines with aldehydes or related reagents under microwave irradiation.

- Conditions: Elevated temperature (e.g., 150–240 °C) and pressure (up to 10 bar) in sealed microwave reactors.

- Benefits: Short reaction times (minutes), high yields, and improved purity.

- Characterization: Products are confirmed by 1H and 13C NMR, FT-IR, mass spectroscopy, and elemental analysis.

Though this method has been demonstrated for fluoro-benzimidazole derivatives broadly, it can be adapted for the synthesis of this compound by incorporating bromination steps either before or after the cyclization.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of 4-fluoro-1,2-phenylenediamine | 4-fluoro-1,2-phenylenediamine | Bromine or N-bromosuccinimide | Room temp to mild heating, organic solvents | Direct, regioselective bromination and cyclization | Requires handling of bromine reagents |

| Two-step one-pot from 2-nitroanilines | 2-nitroanilines | Thiourea dioxide, NaOH | 70 °C, aqueous ethanol | Catalyst-free, simple work-up, water solvent | May require optimization for dibromo substitution |

| Microwave-assisted synthesis | Substituted phenylenediamines, aldehydes | Microwave reactor | High temp and pressure, short time | Rapid synthesis, high yield | Requires specialized equipment |

Analytical and Characterization Techniques

The confirmation of the successful synthesis of this compound relies on:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the aromatic and benzimidazole proton and carbon environments.

- Infrared Spectroscopy (IR): To identify characteristic benzimidazole NH and aromatic C–F and C–Br bonds.

- Mass Spectrometry (MS): To confirm molecular weight and isotopic pattern due to bromine atoms.

- Elemental Analysis: To verify the elemental composition consistent with C7H3Br2FN2.

- Melting Point Determination: To assess purity and consistency with literature values.

Research Findings and Notes

- The bromination step is critical for regioselective substitution at the 2 and 5 positions.

- The presence of fluorine at the 4-position influences the electronic properties and reactivity during cyclization.

- The two-step one-pot method offers an environmentally friendly alternative with water as solvent and avoids isolation of unstable intermediates.

- Microwave-assisted methods provide rapid access to fluoro-substituted benzimidazoles, potentially adaptable for dibromo derivatives.

- Purification is efficiently achieved by recrystallization, often from water or ethanol.

- Yields reported are generally high (above 80%) with good reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dibromo-4-fluoro-1H-benzimidazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl or diaryl derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

2,5-Dibromo-4-fluoro-1H-benzimidazole derivatives have demonstrated notable antimicrobial properties. Research indicates that compounds in this class exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida albicans. For instance, studies have shown that certain benzimidazole derivatives possess minimal inhibitory concentration (MIC) values as low as 4 μg/mL against MRSA, highlighting their potential as therapeutic agents for infections resistant to conventional antibiotics .

2. Anticancer Properties

The compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies suggest that derivatives of this compound can inhibit the growth of various cancer cells. For example, one study reported significant antiproliferative activity against the MDA-MB-231 breast cancer cell line . Additionally, certain derivatives have shown pro-apoptotic effects in leukemic cells, indicating their potential utility in cancer treatment .

3. Antiviral Activity

Benzimidazole derivatives have also been explored for antiviral applications. Some studies have indicated that they can inhibit the replication of viruses such as enteroviruses and herpes simplex virus (HSV), with IC50 values demonstrating their effectiveness compared to standard antiviral drugs . The ability to interfere with viral replication makes these compounds promising candidates for developing new antiviral therapies.

Agricultural Applications

1. Pesticidal Activity

Research has suggested that this compound derivatives may possess insecticidal properties. Their structure allows them to target specific pathways in pests, potentially leading to effective pest control solutions in agriculture . The exploration of these compounds could lead to new classes of environmentally friendly pesticides.

Materials Science Applications

1. Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific electronic or optical properties. This application is still under investigation but holds promise for future developments in material sciences .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2,5-Dibromo-4-fluoro-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

Key structural analogs of 2,5-Dibromo-4-fluoro-1H-benzimidazole include halogenated and functionalized benzimidazoles described in the literature (Table 1).

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole enhances lipophilicity and herbicidal activity , whereas fluorine in position 4 of the target compound may improve metabolic stability in pharmaceuticals.

Comparison with Target Compound :

- The target compound’s synthesis likely mirrors methods for 5-fluoro-benzimidazoles, using brominated aldehydes or bromination post-cyclization. The use of sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent in DMF at 120°C under nitrogen is a plausible route.

Physicochemical Properties

- Melting Points : Fluorinated benzimidazoles in exhibit melting points >200°C, attributed to strong intermolecular hydrogen bonding and halogen interactions . The target compound’s bromine substituents may further elevate its melting point.

- Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to chlorine or nitro-substituted analogs.

Activité Biologique

2,5-Dibromo-4-fluoro-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with bromine and fluorine substituents that contribute to its chemical reactivity and biological properties. The presence of halogens often enhances the compound's binding affinity to biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents can modulate the compound's lipophilicity and electronic properties, influencing its pharmacokinetics and pharmacodynamics.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.

- Receptor Binding : It may act as an antagonist or agonist at various receptors, affecting cellular signaling pathways.

- DNA Interaction : The compound might intercalate into DNA or affect its replication processes.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.50 |

These findings suggest that the compound could serve as a lead for developing new antibiotics, especially against resistant strains.

Antiviral Activity

Research indicates that derivatives of benzimidazole compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against RNA viruses with EC50 values as low as 0.1 µM in inhibiting viral replication.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce cytotoxic effects on cancer cell lines such as HCT116 and A549.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 7.4 |

| A549 | 8.0 |

The compound's ability to inhibit cell proliferation suggests it may target specific oncogenic pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Mohamed et al. synthesized several benzimidazole derivatives, including this compound, which showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.39 to 0.78 µg/mL .

- Anticancer Research : In a study focusing on PARP-1 inhibition, compounds derived from benzimidazole structures were evaluated for their ability to enhance the cytotoxicity of established chemotherapeutics like temozolomide. The results indicated that certain derivatives significantly potentiated the effects of these agents .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Dibromo-4-fluoro-1H-benzimidazole, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves halogenation of a benzimidazole precursor. For example, refluxing substituted benzimidazoles with halogenating agents (e.g., NBS or PCl₅) in polar aprotic solvents like DMSO or THF under controlled temperatures (80–120°C) for 12–24 hours can introduce bromine and fluorine substituents . To improve yield, optimize stoichiometry (e.g., 1:2 molar ratio of precursor to halogenating agent), use catalysts like glacial acetic acid, and employ vacuum distillation to remove byproducts . Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel) enhances purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Use a combination of:

- FT-IR (400–4000 cm⁻¹) to identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹ and C-Br at 500–600 cm⁻¹) .

- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns; deshielded aromatic protons near δ 7.5–8.5 ppm indicate halogen effects .

- UV-Vis spectroscopy (200–400 nm) to study electronic transitions, with absorbance peaks correlating with conjugation and halogen electronegativity .

- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ with m/z matching calculated molecular weight) .

Q. How can researchers screen the biological activity of this compound derivatives?

Methodological Answer:

- In vitro cytotoxicity assays (e.g., MTT assay) using cancer cell lines (e.g., MDA-MB-231) with camptothecin as a positive control .

- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition studies (e.g., kinase or protease assays) with fluorogenic substrates to quantify IC₅₀ values .

- In vivo models (e.g., rodent studies) for pharmacokinetics and toxicity profiling .

Advanced Research Questions

Q. How can QSAR models predict the pharmacological potential of this compound derivatives?

Methodological Answer:

- Dataset curation : Compile IC₅₀ values from standardized assays (e.g., MTT) for 100+ derivatives .

- Descriptor calculation : Use software (e.g., PaDEL-Descriptor) to compute 2D molecular descriptors (e.g., logP, topological polar surface area) .

- Model validation : Apply partial least squares (PLS) regression with cross-validation (R² > 0.7) and external test sets to ensure robustness .

- Interpretation : Correlate halogen position/electronegativity with activity; bromine at C2/C5 enhances DNA intercalation, while fluorine at C4 improves bioavailability .

Q. How to resolve contradictions in biological activity data across studies involving halogenated benzimidazoles?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., MDA-MB-231), incubation times (48–72 h), and controls .

- Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for batch effects .

- Meta-analysis : Pool data from multiple studies (e.g., 131 derivatives in QSAR datasets) to identify trends obscured by small sample sizes .

- Mechanistic studies : Use molecular docking to verify target binding (e.g., tubulin or DNA topoisomerase) and confirm activity via Western blotting .

Q. What methodologies assess the environmental persistence of this compound?

Methodological Answer:

- Laboratory simulations : Incubate the compound in manure-amended soil under controlled humidity (60–80%) and temperature (25°C) for 30–60 days .

- LC-MS/MS analysis : Quantify degradation products (e.g., dehalogenated metabolites) at intervals .

- Ecotoxicology tests : Use Daphnia magna or Vibrio fischeri to determine EC₅₀ values for aquatic toxicity .

Q. How to achieve regioselective halogenation during the synthesis of polyhalogenated benzimidazoles?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to steer bromine/fluorine substitution .

- Stepwise halogenation : Fluorinate first using HF-pyridine at 0°C (due to fluorine’s high reactivity), followed by bromination with NBS at 80°C .

- Microwave-assisted synthesis : Reduce reaction times (1–4 hours) and improve regioselectivity via controlled microwave heating .

Data Integration and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.